3-Methyl-2-butanethiol is a compound that has not been directly studied in the provided papers. However, the papers do discuss 2,3-Butanediol (2,3-BD), a closely related chemical compound that can be derived from biomass sugars and has various applications in the field of renewable energy and medicine. The first paper explores the potential of 2,3-BD as a renewable source for producing high-octane gasoline, solvents, and fuel additives
The synthesis of 3-Methyl-2-butanethiol can be achieved through several methods, with the most common involving the reaction of alkyl halides with thiols or thiolates. Here are some notable methods:
The compound exhibits typical thiol characteristics, including a strong odor reminiscent of garlic or onions due to the presence of the sulfur atom.
3-Methyl-2-butanethiol participates in various chemical reactions typical of thiols:
These reactions often require specific conditions such as temperature control, choice of solvent, and concentration of reactants to optimize yield and minimize by-products.
The mechanism of action for reactions involving 3-Methyl-2-butanethiol typically follows these pathways:
These mechanisms are crucial for understanding how 3-Methyl-2-butanethiol can be utilized in synthetic organic chemistry.
The physical properties are essential for handling and storage considerations in laboratory and industrial settings.
3-Methyl-2-butanethiol has several significant applications:
3-Methyl-2-butanethiol (CAS RN 2084-18-6) is a branched-chain aliphatic thiol with the molecular formula C5H12S and a molecular weight of 104.21 g/mol. Its systematic IUPAC name is 3-methylbutane-2-thiol, though it is variably referenced in literature and industry as:
The compound features a thiol group (–SH) attached to the second carbon of a branched pentane chain (3-methylbutane backbone). Its linear structure is represented by the SMILES notation CC(C)C(C)S and the InChIKey BFLXFRNPNMTTAA-UHFFFAOYSA-N [6] [9].
Table 1: Nomenclature and Identifiers
Category | Identifier |
---|---|
CAS RN | 2084-18-6 |
Molecular Formula | C5H12S |
FEMA Number | 3304 |
PubChem CID | 519823 |
Beilstein Registry | 1730954 |
MDL Number | MFCD00039648 |
3-Methyl-2-butanethiol gained industrial significance in the mid-20th century alongside advances in flavor chemistry. It was first characterized as a synthetic analog of volatile sulfur compounds found in meat and other cooked proteins. The compound received FEMA GRAS (Generally Recognized As Safe) status in 1965 under FEMA 3304, cementing its role as a legitimate flavor additive [6] [7]. Unlike many natural thiols isolated from biological sources (e.g., alliums or cruciferous vegetables), 3-methyl-2-butanethiol was developed synthetically to replicate the sensory properties of thermally processed meats. Early production methods emerged from sulfur chemistry innovations in the 1950s–1970s, particularly in Europe and the United States, where demand for meat flavorants grew rapidly [3] [6].
This tertiary thiol is a reference compound in food chemistry due to its exceptionally low odor threshold (detectable at 0.05–0.8 ppm) and characteristic sulfurous, beef-like aroma [3] [7]. Academically, it serves as a model molecule for:
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